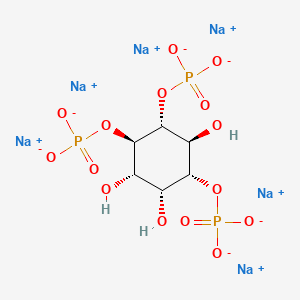

D-Myo-inositol 1,4,5-trisphosphate sodium salt

Overview

Description

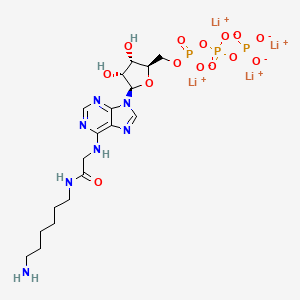

D-Myo-inositol 1,4,5-trisphosphate sodium salt, also known as Ins(1,4,5)P3, is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain .

Synthesis Analysis

The synthesis of D-Myo-inositol 1,4,5-trisphosphate sodium salt involves the action of phospholipase C on phosphatidyl inositol-4,5-biphosphate . This reaction results in the production of Ins(1,4,5)P3 . More detailed information about the synthesis process can be found in relevant scientific literature .

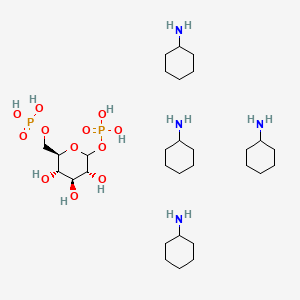

Molecular Structure Analysis

The molecular formula of D-Myo-inositol 1,4,5-trisphosphate sodium salt is C6H9Na6O15P3 . Its molecular weight is 551.99 g/mol . The InChI key for this compound is MLMBGBMAFNSCOW-PPKFVSOLSA-H .

Chemical Reactions Analysis

D-Myo-inositol 1,4,5-trisphosphate sodium salt is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain .

Physical And Chemical Properties Analysis

D-Myo-inositol 1,4,5-trisphosphate sodium salt is a white solid . It is soluble in water . The compound is hygroscopic and should be stored at -20°C .

Scientific Research Applications

Binding Properties and Receptor Investigations

- D-Myo-inositol(1,4,5)trisphosphorothioate, a synthetic analogue of inositol(1,4,5)trisphosphate, binds with high affinity to specific sites on rat cerebellar membranes. This binding assay reveals resistance to a specific 5-phosphatase, distinguishing it from the trisphosphate form, and has potential in investigating phosphoinositide-linked receptors (Willcocks et al., 1988).

Synthesis and Chemical Properties

- The synthesis of D-myo-inositol 1,4,5-trisphosphate and its n.m.r. spectroscopic properties are explored, with findings indicating that synthetic and naturally-isolated forms have virtually identical properties (Reese & Ward, 1987).

Role in Intracellular Signaling

- D-myo-inositol 1,4,5-trisphosphate plays a key role as a second messenger for hormonal mobilization of intracellular calcium in rat liver, with its metabolism involving specific phosphatase activities in different subcellular fractions (Seyfred et al., 1984).

- Pretreatment with D-myo-inositol-1,4,5-trisphosphate in rabbit hearts shows cardioprotective effects, suggesting its role in triggering protection against infarct size, mediated via inositol trisphosphate receptors and gap junctions (Przyklenk et al., 2005).

Metabolic Pathways and Effects on Calcium Mobilization

- Inositol 1,4,5-trisphosphate's role in intracellular Ca2+ mobilization is further emphasized through studies on its quantitative changes in stimulated neutrophils, demonstrating its significant impact on calcium dynamics (Bradford & Rubin, 1986).

- The inositol phosphate-calcium signaling system in nonexcitable cells highlights the critical role of D-myo-inositol 1,4,5-trisphosphate in various cellular processes like muscle contraction, cell secretion, and metabolism (Putney & Bird, 1993).

Derivatives and Modified Compounds

- Synthesis and biological action of novel 4-position-modified derivatives of D-myo-inositol 1,4,5-trisphosphate have been explored, providing insights into potential agonist or antagonist activities of these compounds (Bello et al., 2007).

- The development of inositol-based antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor, incorporating phosphate bioisosteres, contributes to the understanding of receptor binding and signaling modulation (Keddie et al., 2011).

Mechanism of Action

Target of Action

The primary target of D-Myo-inositol 1,4,5-trisphosphate sodium salt is the mobilization of calcium ions from intracellular stores .

Mode of Action

D-Myo-inositol 1,4,5-trisphosphate sodium salt, a second messenger produced in cells, binds to one of several receptors, each containing a calcium channel domain . This binding stimulates the discharge of calcium from the endoplasmic reticulum .

Biochemical Pathways

D-Myo-inositol 1,4,5-trisphosphate sodium salt is produced in cells by the phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . This process affects the calcium signaling pathway, leading to the mobilization of calcium ions from intracellular stores .

Result of Action

The molecular and cellular effects of D-Myo-inositol 1,4,5-trisphosphate sodium salt’s action primarily involve the increase of intracellular calcium levels . This increase in calcium levels can have various downstream effects depending on the cell type and physiological context.

Action Environment

It is known that the compound is stable for up to 3 months at -20°c following reconstitution

Future Directions

properties

IUPAC Name |

hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMBGBMAFNSCOW-PPKFVSOLSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Na6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Myo-inositol 1,4,5-trisphosphate sodium salt | |

CAS RN |

108340-81-4 | |

| Record name | D-myo-Inositol, 1,4,5-tris(dihydrogen phosphate), hexasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

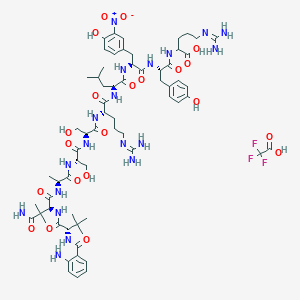

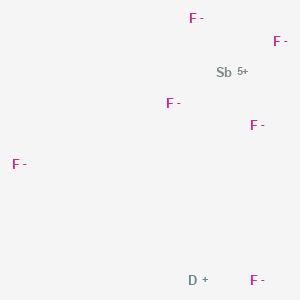

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

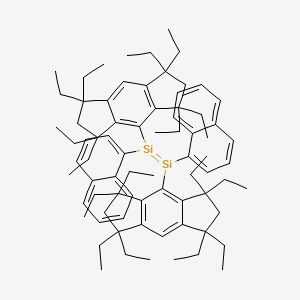

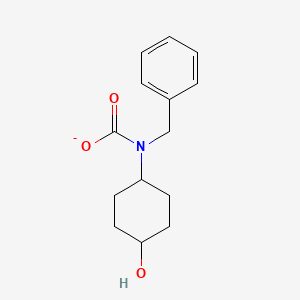

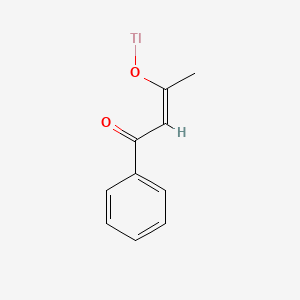

Feasible Synthetic Routes

Q & A

Q1: How does D-Myo-inositol 1,4,5-trisphosphate sodium salt interact with its target and what are the downstream effects in the context of cardiac tissue?

A1: While the exact target is not explicitly mentioned in this specific research paper, D-Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-known second messenger that primarily acts by binding to the Ins(1,4,5)P3 receptor, which is a ligand-gated calcium channel located on the endoplasmic reticulum. This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm. The research paper demonstrates that manipulating this signaling pathway using both an agonist (D-Myo-inositol 1,4,5-trisphosphate sodium salt) and an antagonist (2-APB) mimics the cardioprotective effects of ischemic preconditioning, suggesting that modulating intracellular calcium levels plays a crucial role in this phenomenon. []

Q2: What is the role of D-Myo-inositol 1,4,5-trisphosphate sodium salt in mimicking ischemic preconditioning according to the provided research?

A2: The research demonstrates that D-Myo-inositol 1,4,5-trisphosphate sodium salt, by mimicking the biphasic Ins(1,4,5)P3 concentration changes observed during ischemic preconditioning, significantly reduces infarct size in a rabbit heart model. [] This suggests that the compound, likely through its interaction with the Ins(1,4,5)P3 receptor and subsequent modulation of intracellular calcium levels, triggers similar protective mechanisms as those activated during ischemic preconditioning.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)

![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)